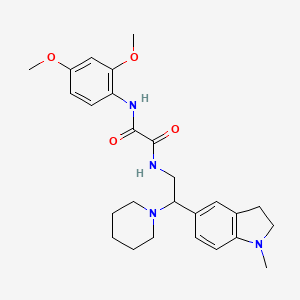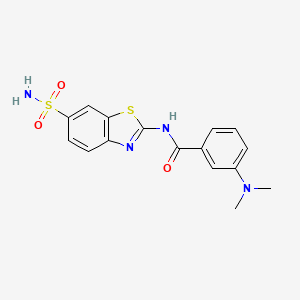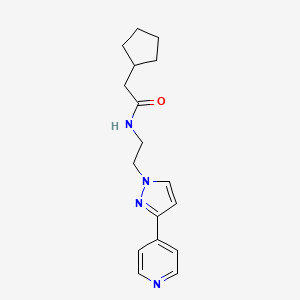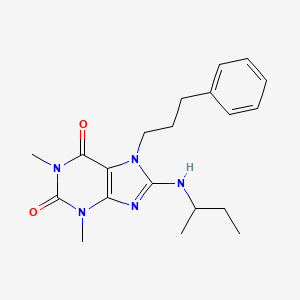![molecular formula C11H20N2O2 B2383366 tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate CAS No. 2098589-06-9](/img/structure/B2383366.png)
tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate” is an organic compound . Its IUPAC name is tert-butyl ((1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate hydrochloride . The compound has a molecular weight of 248.75 .
Molecular Structure Analysis
The molecular formula of the compound is C11H21ClN2O2 . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Synthesis of Amino Acid Analogs
- Synthesis of Glutamic Acid Analogs : The compound has been utilized in the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogs, which are derivatives of L-serine (Hart & Rapoport, 1999).
Heterocyclization Studies
- Base-Promoted Heterocyclization : This chemical is used in studying base-promoted heterocyclization of carbamates, contributing to the synthesis of 7-azabicyclo[2.2.1]heptane derivatives (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
Intermediate for Enantioselective Synthesis
- Enantioselective Synthesis Intermediates : The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Peptide Analogues and Glycosidase Inhibitors
- Synthesis of Peptide Analogues : It's used in the synthesis of conformationally constrained 7-azabicycloheptane amino acids, which serve as peptidomimetics and conformational probes (Campbell & Rapoport, 1996).
- Glycosidase Inhibitors : Enantiomerically pure derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized, which are potential leads as glycosidase inhibitors and scaffolds for peptide analogues (Moreno‐Vargas, Schütz, Scopelliti, & Vogel, 2003).
Preparation of Piperidine Derivatives
- Synthesis of Piperidine Derivatives : The compound is used in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Crystallography and Molecular Structure
- Crystallography Studies : This chemical is used in crystallography to understand the molecular structures of certain cyclic amino acid esters (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
properties
IUPAC Name |
tert-butyl N-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOIERVHIUDCX-YIZRAAEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2CC[C@H]1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)
![tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate](/img/structure/B2383285.png)
![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)



![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)
![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)


![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)